molecular formula C11H23Cl2N3O B6218079 N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride CAS No. 2742657-18-5

N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride

Cat. No. B6218079
CAS RN: 2742657-18-5
M. Wt: 284.2
InChI Key:
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Description

N-(Piperidin-3-yl)piperidine-3-carboxamide dihydrochloride, also known as PPCD, is a synthetic compound that has many applications in laboratory experiments and scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of compounds such as peptides, peptoid polymers, and other biologically active compounds. It has also been used in the study of the effects of drugs on the central nervous system and other physiological systems. In addition, it has been used in the study of the metabolism of drugs, as well as in the study of the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride is not fully understood. It is thought to interact with various receptors in the body, including opioid receptors, serotonin receptors, and GABA receptors. It is also thought to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anticonvulsant, and anti-inflammatory effects. It has also been shown to have sedative and anxiolytic effects. In addition, it has been shown to have neuroprotective effects, as well as to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride in laboratory experiments are that it is relatively inexpensive and can be synthesized easily. It is also stable and can be stored for long periods of time. However, there are some limitations to using N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. In addition, it can interact with other compounds, which can affect the results of experiments.

Future Directions

The potential future directions for the use of N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride in scientific research include the study of its effects on other physiological systems, such as the cardiovascular system. In addition, further research could be done to investigate its potential as a therapeutic agent for various diseases and conditions. Finally, further research could be done to investigate its potential as an anti-cancer agent.
Conclusion
In conclusion, N-(Piperidin-3-yl)piperidine-3-carboxamide dihydrochloride, or N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride, is a synthetic compound with many applications in laboratory experiments and scientific research. It can be synthesized easily and is relatively inexpensive. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. It has been shown to have analgesic, anticonvulsant, anti-inflammatory, sedative, anxiolytic, neuroprotective, and anti-cancer effects. The potential future directions for the use of N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride in scientific research include the study of its effects on other physiological systems, such as the cardiovascular system, as well as further research into its potential as a therapeutic agent for various diseases and conditions.

Synthesis Methods

N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride can be synthesized from piperidine-3-carboxylic acid and piperidine-3-carboxamidine hydrochloride, using a reaction of the two compounds in the presence of a base. In this reaction, the base catalyzes the formation of a Schiff base, which is then hydrolyzed to form N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride. The reaction can be represented as follows:
Piperidine-3-carboxylic acid + Piperidine-3-carboxamidine hydrochloride → N-(Piperidin-3-yl)piperidine-3-carboxamide dihydrochloride + H2O

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride involves the reaction of piperidine-3-carboxylic acid with piperidine-3-amine in the presence of a coupling agent to form the amide intermediate. The amide intermediate is then reacted with piperidine-3-amine hydrochloride to form the final product, N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride.", "Starting Materials": [ "Piperidine-3-carboxylic acid", "Piperidine-3-amine", "Coupling agent", "Piperidine-3-amine hydrochloride" ], "Reaction": [ "Step 1: Piperidine-3-carboxylic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the activated carboxylic acid intermediate.", "Step 2: The activated carboxylic acid intermediate is then reacted with piperidine-3-amine to form the amide intermediate, which is purified by column chromatography.", "Step 3: The amide intermediate is then reacted with piperidine-3-amine hydrochloride in the presence of a base, such as triethylamine, to form N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride.", "Step 4: The final product is purified by recrystallization from a suitable solvent, such as ethanol or methanol." ] }

CAS RN

2742657-18-5

Molecular Formula

C11H23Cl2N3O

Molecular Weight

284.2

Purity

0

Origin of Product

United States

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